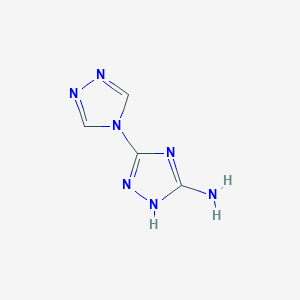
1H-3,4'-bi-1,2,4-triazol-5-amine
Vue d'ensemble
Description
1H-3,4’-bi-1,2,4-triazol-5-amine is a nitrogenous heterocyclic compound . It is part of the triazole family, which are compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their widespread potential pharmaceutical activity . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1H-3,4’-bi-1,2,4-triazol-5-amine is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Chemical Reactions Analysis
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines .Applications De Recherche Scientifique
Green Synthesis and Photophysical Properties
A novel, environmentally friendly synthesis method for fully substituted 1H-1,2,4-triazol-3-amines has been developed, utilizing a metal- and oxidant-free three-component desulfurization and deamination condensation. This method allows for the creation of a broad range of structurally diverse compounds under mild conditions, highlighting its potential for applications in organic and medicinal chemistry, as well as in the development of optical materials due to the observed fluorescence and aggregation-induced emission properties of the synthesized compounds (Guo et al., 2021).
Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives showing significant antimicrobial activities. These compounds, synthesized through various reactions, exhibit good to moderate activities against a spectrum of test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).
Microwave-Assisted Synthesis
Microwave-assisted synthesis techniques have been applied to create 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating an efficient and versatile approach to generating a diverse library of 1,2,4-triazole derivatives. This method highlights the adaptability of 1,2,4-triazoles as building blocks in medicinal and agricultural chemistry (Tan et al., 2017).
Structural and Energetic Properties
The study of nitrogen-rich 1,2,4-triazole and related compounds has revealed their potential applications in gas generators and energetic materials. The synthesis and characterization of these compounds, along with evaluations of their densities, heats of formation, and detonation properties, contribute to the understanding of their utility in high-energy applications (Srinivas et al., 2014).
Quantum Chemical Study on Corrosion Inhibition
A quantum chemical study of triazole derivatives as corrosion inhibitors for copper in acid media demonstrates the application of 1,2,4-triazole compounds in materials science. Theoretical parameters obtained from density functional theory correlated well with experimental results, suggesting these compounds as effective corrosion inhibitors (Zarrouk et al., 2013).
Safety And Hazards
While specific safety and hazard information for 1H-3,4’-bi-1,2,4-triazol-5-amine is not available, it’s important to note that triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
Orientations Futures
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propriétés
IUPAC Name |
3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N7/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H3,5,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCPEYOBPPRFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-3,4'-bi-1,2,4-triazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



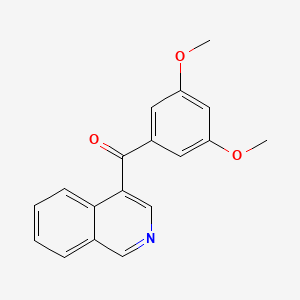
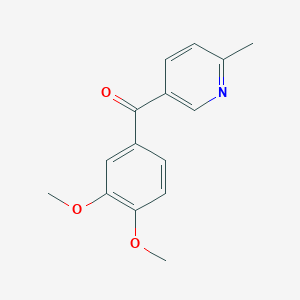
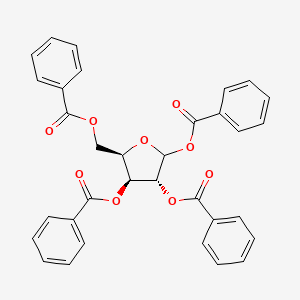
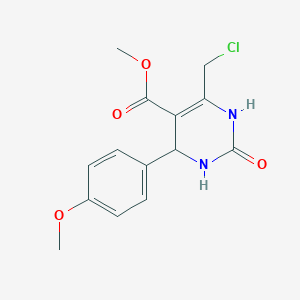
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)


![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)



![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)